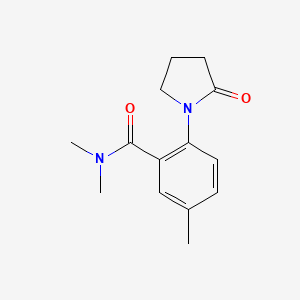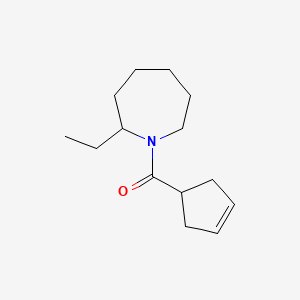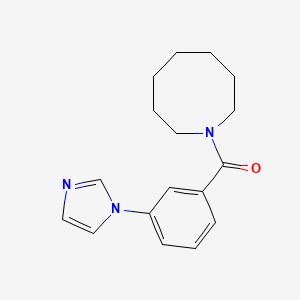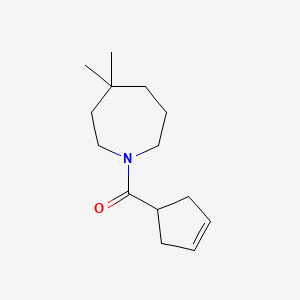
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide: is an organic compound characterized by the presence of a phenyl group, a trifluoroethyl group, and an acetamide moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of aniline with 2,2,2-trifluoroethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Aniline reacts with 2,2,2-trifluoroethylamine in the presence of acetic anhydride.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of phenylethylamines.
Substitution: Generation of various substituted acetamides.
Applications De Recherche Scientifique
N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2,2,2-Trifluoroethyl)acetamide: Lacks the phenyl group, affecting its reactivity and applications.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of a trifluoroethyl group, leading to variations in its chemical behavior.
Propriétés
IUPAC Name |
N-phenyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-8(15)14(7-10(11,12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKNWMCMYPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(F)(F)F)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

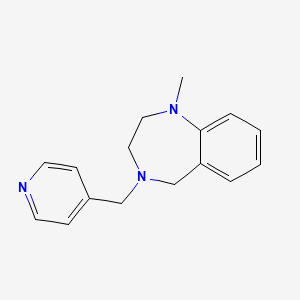
![3-[Methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]propanoic acid](/img/structure/B7621617.png)
![1-[2-[[6-(Trifluoromethyl)pyridazin-3-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7621623.png)
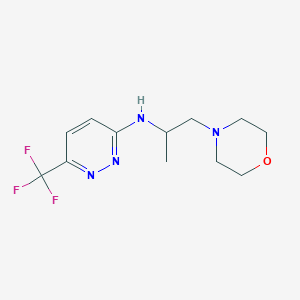
![2-[(dimethylamino)methyl]-N-(3,5-dimethylphenyl)morpholine-4-carboxamide](/img/structure/B7621640.png)
![N-cyclopropyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B7621641.png)
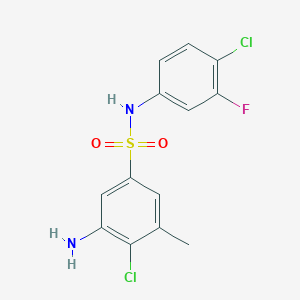
![3-Ethyl-1-[6-(trifluoromethyl)pyridazin-3-yl]azetidin-3-ol](/img/structure/B7621648.png)
![2-[2-(3-Methylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7621662.png)
